6-Chloro-6-deoxy-alpha-D-glucopyranose 1,2,3,4-tetraacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Chloro-6-deoxy-alpha-D-glucopyranose 1,2,3,4-tetraacetate is a chemical compound with the molecular formula C14H19ClO9. It is a derivative of alpha-D-glucopyranose, where the hydroxyl group at the sixth position is replaced by a chlorine atom, and the hydroxyl groups at positions 1, 2, 3, and 4 are acetylated.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-6-deoxy-alpha-D-glucopyranose 1,2,3,4-tetraacetate typically involves multiple steps. One common method starts with alpha-D-glucopyranose, which undergoes chlorination at the sixth position using reagents such as thionyl chloride or phosphorus pentachloride. The resulting 6-chloro-6-deoxy-alpha-D-glucopyranose is then acetylated at positions 1, 2, 3, and 4 using acetic anhydride in the presence of a catalyst like pyridine .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
6-Chloro-6-deoxy-alpha-D-glucopyranose 1,2,3,4-tetraacetate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, such as hydroxyl or amino groups, under appropriate conditions.
Hydrolysis: The acetyl groups can be hydrolyzed to yield the corresponding hydroxyl groups.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or ammonia can be used for nucleophilic substitution.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of acetyl groups.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be employed.
Major Products Formed
Substitution: Products include 6-hydroxy-6-deoxy-alpha-D-glucopyranose derivatives.
Hydrolysis: The primary product is 6-chloro-6-deoxy-alpha-D-glucopyranose.
Oxidation and Reduction: Various oxidized or reduced derivatives of the compound.
Scientific Research Applications
6-Chloro-6-deoxy-alpha-D-glucopyranose 1,2,3,4-tetraacetate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential antidiabetic properties, as it can stimulate insulin receptors and improve glucose uptake.
Synthetic Organic Chemistry: The compound serves as an intermediate in the synthesis of more complex molecules, including potential pharmaceuticals.
Biological Research: It is used in studies related to carbohydrate metabolism and enzyme interactions.
Industrial Applications: The compound can be used in the production of various chemical derivatives for research and development purposes.
Mechanism of Action
The mechanism of action of 6-Chloro-6-deoxy-alpha-D-glucopyranose 1,2,3,4-tetraacetate involves its interaction with specific molecular targets:
Insulin Receptor Activation: The compound binds to insulin receptors, enhancing their phosphorylation and subsequent activation of downstream signaling pathways, such as the PI3K/Akt pathway.
Selective Action: Unlike insulin, the compound selectively activates insulin receptors without affecting insulin-like growth factor 1 receptors, reducing the risk of carcinogenic effects.
Comparison with Similar Compounds
Similar Compounds
6-Chloro-6-deoxy-alpha-D-glucopyranose: The non-acetylated form of the compound.
6-Chloro-6-deoxy-1,2,3,4-tetra-O-galloyl-alpha-D-glucopyranose: A derivative with galloyl groups instead of acetyl groups.
Alpha-penta-galloyl-glucose: Another derivative with multiple galloyl groups.
Uniqueness
6-Chloro-6-deoxy-alpha-D-glucopyranose 1,2,3,4-tetraacetate is unique due to its specific acetylation pattern, which influences its chemical reactivity and biological activity. The presence of acetyl groups enhances its stability and solubility, making it a valuable intermediate in synthetic chemistry and a potential therapeutic agent .
Properties
IUPAC Name |
[4,5,6-triacetyloxy-2-(chloromethyl)oxan-3-yl] acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClO9/c1-6(16)20-11-10(5-15)24-14(23-9(4)19)13(22-8(3)18)12(11)21-7(2)17/h10-14H,5H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NABBGXLHIWQTIZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1C(OC(C(C1OC(=O)C)OC(=O)C)OC(=O)C)CCl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClO9 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.